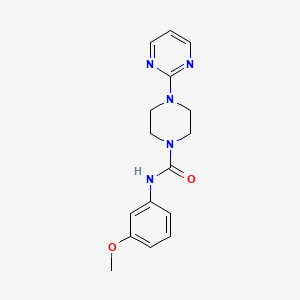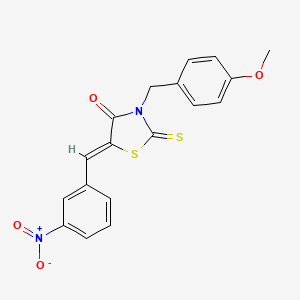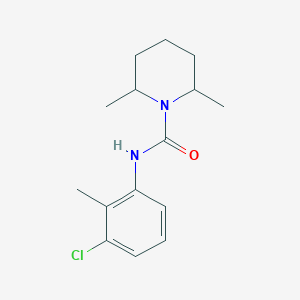
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that has been studied for its potential in scientific research. This compound is also known by the chemical name, TAK-659. It is a small molecule inhibitor of Bruton's tyrosine kinase (BTK), which is an enzyme involved in the B-cell receptor signaling pathway. The B-cell receptor signaling pathway plays a crucial role in the development and progression of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In
作用機序
The mechanism of action of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves inhibition of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide. 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a cytoplasmic tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is activated and phosphorylates downstream targets, leading to activation of various signaling pathways that promote cell survival and proliferation. Inhibition of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide by TAK-659 blocks the activation of downstream targets, leading to inhibition of cell survival and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide have been studied in preclinical models. In a study by researchers at Takeda Pharmaceutical Company Limited, TAK-659 was shown to inhibit 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide activity in a dose-dependent manner in vitro. In vivo, TAK-659 was shown to inhibit tumor growth in a mouse model of CLL. The compound was also shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
The advantages of using 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide in lab experiments include its specificity for 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide and its potential as a combination therapy with other anti-cancer agents. However, limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide. One direction is to further investigate its potential as a combination therapy with other anti-cancer agents, such as venetoclax and lenalidomide. Another direction is to study its safety and efficacy in clinical trials in humans. Additionally, further studies are needed to determine its potential in other B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia.
合成法
The synthesis of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has been described in several scientific publications. One such publication is by researchers at Takeda Pharmaceutical Company Limited, who reported the synthesis of TAK-659 in a patent application. The synthesis involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain TAK-659 in high purity.
科学的研究の応用
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has been studied for its potential in scientific research, particularly in the field of oncology. The compound has been shown to inhibit 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide, which is a key enzyme in the B-cell receptor signaling pathway. Inhibition of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, such as CLL and NHL. TAK-659 has also been shown to have synergistic effects with other anti-cancer agents, such as venetoclax and lenalidomide. This suggests that TAK-659 may have potential as a combination therapy for the treatment of B-cell malignancies.
特性
IUPAC Name |
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O4S/c1-2-22-15-5-4-13(12-14(15)16)23(19,20)17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJASJXUEHJCPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B5381230.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![1-[(dimethylamino)sulfonyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5381244.png)

![1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol](/img/structure/B5381257.png)

![N-(4-tert-butylphenyl)-N'-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5381274.png)
![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)

![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)

![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide](/img/structure/B5381298.png)
![N-ethyl-N-({3-[(4-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5381302.png)
